molecular formula C21H18FN3O2S2 B2973652 N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-65-0

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2973652
CAS No.: 941980-65-0
M. Wt: 427.51
InChI Key: PMWHSTLCNYSHSA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound designed for research purposes, featuring a molecular architecture that incorporates both a thiazole ring and an indoline moiety. This structure places it within a class of heterocyclic compounds recognized for their diverse biological activities and significant potential in medicinal chemistry and drug discovery research. The core thiazole scaffold is a privileged structure in medicinal chemistry, known to be essential for antimicrobial and anticancer activities . Thiazole derivatives have been demonstrated to exhibit their biological effects through mechanisms such as inhibiting the biosynthesis of bacterial lipids and blocking critical signaling pathways in cancerous cells, leading to reduced proliferation or apoptosis . Furthermore, the presence of specific substituents, such as an electron-withdrawing fluorine atom on the aromatic ring and amide linkages within the molecule, can be considered a useful template for enhancing antitumor activity . Based on its structural features, this acetamide derivative is a candidate for investigation in various biochemical assays. Its potential research applications include in vitro screening for antibacterial activity against a range of Gram-positive and Gram-negative bacterial species, as well as for antifungal properties . Additionally, it may be evaluated for anticancer activity against specific human cancer cell lines, such as breast adenocarcinoma (MCF7), where related compounds have shown promising results . The compound's mechanism of action is hypothesized to involve interaction with specific biological targets like enzymes or receptors; molecular docking studies can be employed to elucidate its binding mode and affinity within the active site of relevant protein targets . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c22-15-5-7-16(8-6-15)23-19(26)13-29-21-24-17(12-28-21)11-20(27)25-10-9-14-3-1-2-4-18(14)25/h1-8,12H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWHSTLCNYSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Indolinyl Group: The indolinyl group can be introduced via a nucleophilic substitution reaction, where an indole derivative reacts with an electrophilic carbonyl compound.

    Formation of the Acetamide Linkage: The final step involves the coupling of the thiazole-indolinyl intermediate with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to ensure high efficiency.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogs include:

  • Indolin-1-yl vs. Piperazine/Chlorophenyl/Methylamino Groups: The indolin-1-yl moiety in the target compound distinguishes it from derivatives with piperazine (e.g., compound 30 in ), chlorophenyl (), or methylamino () substituents. These substitutions alter electronic properties, hydrogen-bonding capacity, and steric bulk.
  • Thiazole vs. Thiadiazole/Other Heterocycles : While the target compound features a thiazole ring, analogs like CAS 1226438-02-3 () incorporate thiadiazole, which may influence target selectivity or metabolic stability.

Physicochemical Properties

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-Fluorophenyl, indolin-1-yl-2-oxoethyl Not reported Not reported Not reported Indole-thiazole hybrid
N-(4-chlorophenyl)-... (CAS 954075-75-3) 4-Chlorophenyl, 4-fluorophenylamino-2-oxoethyl 435.9 N/A N/A Chloro/fluoro substitution; thioacetamide
N-(4-fluorophenyl)-... (CAS 941921-84-2) 4-Fluorophenyl, methylamino-2-oxoethyl 339.4 N/A N/A Methylamino substituent; smaller MW
Compound 30 () 4-Fluorophenyl (piperazine), 4-fluorophenyl (thiazole) 414.13 328–329 83 Dual fluorophenyl groups; high mp

Key Observations :

  • Molecular Weight: The target compound’s molecular weight is likely higher than methylamino-substituted analogs (e.g., 339.4 g/mol in ) due to the bulkier indolin-1-yl group.
  • Melting Points : Piperazine-containing analogs (e.g., compound 30, mp 328–329°C) exhibit higher melting points than simpler derivatives, likely due to enhanced crystallinity from hydrogen bonding .
  • Synthetic Yields : Compound 30 (83% yield) demonstrates efficient synthesis compared to other analogs (e.g., 20–80% in ), suggesting optimized reaction conditions for piperazine derivatives .

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.
  • Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Indolin Derivative : Implicated in various biological processes, particularly in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Potential binding to DNA or interference with DNA replication processes may contribute to its cytotoxic effects.

Biological Activity

Research findings highlight several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : Demonstrated increased apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity.
Study 2 Reported antimicrobial effects against Gram-positive bacteria, suggesting potential use in treating infections.
Study 3 Explored the mechanism of action, identifying enzyme inhibition as a key pathway for anticancer effects.

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